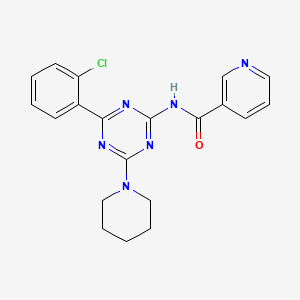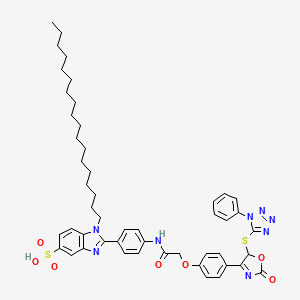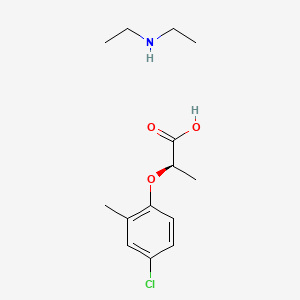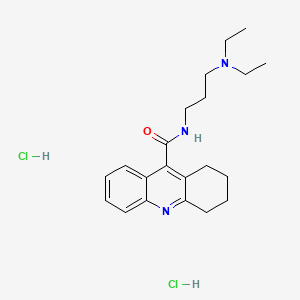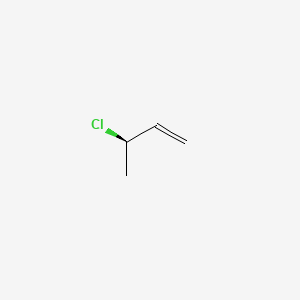
(-)-3-Chloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Chloro-1-butene is an organic compound belonging to the class of halogenated alkenes. It is characterized by a double bond between the first and second carbon atoms and a chlorine atom attached to the third carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (-)-3-Chloro-1-butene can be synthesized through several methods, including:
Hydrochlorination of Allyl Chloride: This involves the addition of hydrogen chloride (HCl) to allyl chloride (CH2=CH-CH2-Cl) under controlled conditions.
Dehydrohalogenation of 3-Chlorobutane: This method involves the elimination of hydrogen chloride from 3-chlorobutane (CH3-CH2-CH2-CH2-Cl) using a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. These processes often involve the use of transition metal catalysts to facilitate the reaction.
Chemical Reactions Analysis
(-)-3-Chloro-1-butene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorobutanal or 3-chlorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert this compound to 3-chlorobutane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic or basic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaOH, H2O, or NH3, heat.
Major Products Formed:
Oxidation: 3-chlorobutanal, 3-chlorobutanoic acid.
Reduction: 3-chlorobutane.
Substitution: 3-chloro-1-butanol, 3-chloro-1-butylamine.
Scientific Research Applications
(-)-3-Chloro-1-butene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (-)-3-Chloro-1-butene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
1-chloro-2-butene
2-chloro-1-butene
3-chlorobutane
3-chlorobutanol
3-chlorobutanoic acid
This comprehensive overview provides a detailed understanding of (-)-3-Chloro-1-butene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
130404-07-8 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
(3R)-3-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3-4H,1H2,2H3/t4-/m1/s1 |
InChI Key |
VZGLVCFVUREVDP-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C=C)Cl |
Canonical SMILES |
CC(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


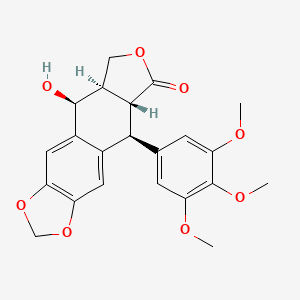
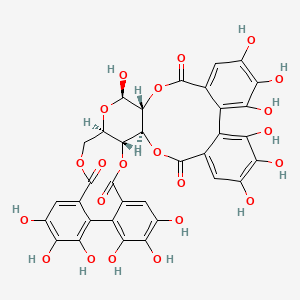
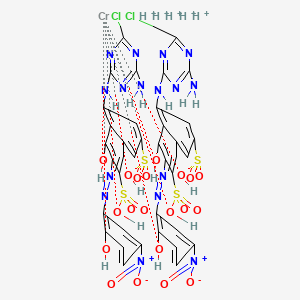
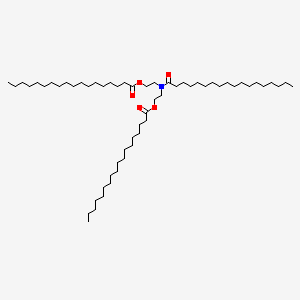
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
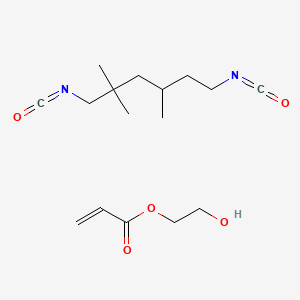
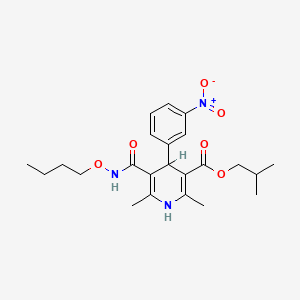
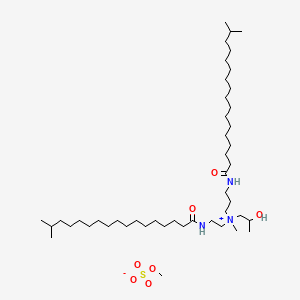
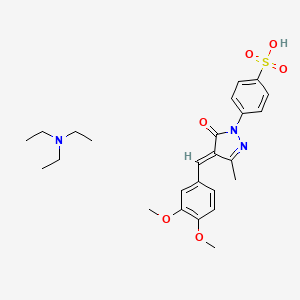
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
